4-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide
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Overview
Description
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a cyclohexyl group substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide typically involves the following steps:
Bromination of Benzene: The benzene ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Formation of Benzoyl Chloride: Bromobenzene is then converted to benzoyl chloride using thionyl chloride (SOCl2).
Amidation Reaction: The benzoyl chloride is reacted with 3,3,5-trimethylcyclohexylamine in the presence of a base such as triethylamine (Et3N) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-cyclohexylbenzamide
- 4-bromo-N-(3,4-dimethylphenyl)benzamide
- 4-bromo-N-(3,5-dimethylphenyl)benzamide
Uniqueness
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide is unique due to the presence of the 3,3,5-trimethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H22BrNO |
---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
4-bromo-N-(3,3,5-trimethylcyclohexyl)benzamide |
InChI |
InChI=1S/C16H22BrNO/c1-11-8-14(10-16(2,3)9-11)18-15(19)12-4-6-13(17)7-5-12/h4-7,11,14H,8-10H2,1-3H3,(H,18,19) |
InChI Key |
CDPPLUXLEPLBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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